molecular formula C12H13NO B15349806 2,3,4,9-tetrahydro-1H-carbazol-4-ol CAS No. 82260-33-1

2,3,4,9-tetrahydro-1H-carbazol-4-ol

Cat. No.: B15349806
CAS No.: 82260-33-1
M. Wt: 187.24 g/mol
InChI Key: TYKWLDFXWDPHRF-UHFFFAOYSA-N
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Description

Role in Medicinal Chemistry and Pharmacology

The THCz scaffold is considered a "privileged structure" because its derivatives can interact with a wide range of biological targets, leading to diverse pharmacological activities. wjarr.comresearchgate.netingentaconnect.com This has made it a focal point for the development of novel therapeutic agents. Extensive research has demonstrated that molecules containing the THCz core exhibit a wide spectrum of potential biological effects.

Table 1: Investigated Pharmacological Activities of Tetrahydrocarbazole Derivatives

Pharmacological Activity Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines. wjarr.comwjarr.com wjarr.comwjarr.comresearchgate.net
Antimicrobial Shows activity against bacterial and fungal pathogens. wjarr.comwjarr.comresearchgate.net wjarr.comwjarr.comresearchgate.net
Neuroprotective Investigated for potential in treating neurodegenerative diseases like Alzheimer's. wjarr.comwjpps.comresearchgate.net wjarr.comwjpps.comresearchgate.netepa.gov
Anti-inflammatory Demonstrates potential to reduce inflammation. wjarr.comwjpps.comresearchgate.net wjarr.comwjpps.comresearchgate.netresearchgate.net
Antidiabetic Screened for hypoglycemic properties. wjarr.comwjarr.comresearchgate.net wjarr.comwjarr.comwjpps.comresearchgate.net
Antipsychotic Serves as a scaffold for dopamine D2 partial agonists. wjarr.comwjarr.comresearchgate.net wjarr.comwjarr.comresearchgate.net
Protein Kinase Inhibition Acts as an inhibitor for various protein kinases, a key target in cancer therapy. wjarr.comresearchgate.netingentaconnect.com wjarr.comresearchgate.netingentaconnect.com

| Antiviral | Shows potential activity against certain viruses. researchgate.net | researchgate.net |

Importance in Organic Synthesis

The synthesis of the tetrahydrocarbazole ring system is a topic of enduring interest in organic chemistry. wjarr.com The most prevalent and historically significant method for its construction is the Fischer indole (B1671886) synthesis, which typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756). wjarr.comwjarr.comresearchgate.netacgpubs.orgmdpi.com Modern synthetic chemistry has expanded upon this foundation, introducing various methodologies to improve yield, efficiency, and environmental friendliness. These approaches include microwave-assisted synthesis, the use of solid acid catalysts, and advanced organocatalyzed or metal-catalyzed reactions. wjarr.comwjarr.comresearchgate.net The scaffold serves not only as a target molecule but also as a versatile synthetic intermediate for accessing more complex natural products. researchgate.net

Applications in Materials Science

Beyond its biological relevance, the carbazole (B46965) nucleus, including its tetrahydro- derivatives, possesses unique electronic and photophysical properties. Carbazole-based compounds are known for their charge-transfer and hole-transporting capabilities, making them valuable components in the field of organic electronics. researchgate.netmdpi.comresearchgate.net These properties are harnessed in the development of optoelectronic devices, most notably organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. researchgate.netmdpi.comresearchgate.net The ability to tune the electronic structure of the carbazole core through chemical modification allows for the rational design of materials with specific properties for advanced applications. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82260-33-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-4-ol

InChI

InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,11,13-14H,3,6-7H2

InChI Key

TYKWLDFXWDPHRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC3=CC=CC=C32)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3,4,9 Tetrahydro 1h Carbazol 4 Ol and Its Analogues

Exploration of Fischer Indole (B1671886) Synthesis in the Generation of the Tetrahydrocarbazole Core

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus, which is the parent structure of the tetrahydrocarbazole core. wikipedia.org This reaction typically involves the acid-catalyzed rearrangement of a phenylhydrazone, derived from a substituted phenylhydrazine (B124118) and a ketone or aldehyde, to form the indole ring. wikipedia.orgwjarr.com For the synthesis of tetrahydrocarbazoles, cyclohexanone (B45756) or its derivatives are commonly used as the carbonyl component. wjarr.comyoutube.com The versatility of this method allows for the preparation of a wide array of substituted tetrahydrocarbazoles by varying the substituents on both the phenylhydrazine and the cyclohexanone starting materials. wjarr.com

The mechanism of the Fischer indole synthesis is a well-studied but complex process. It commences with the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone, such as cyclohexanone. wikipedia.orgyoutube.com The phenylhydrazone then tautomerizes to its enamine form. wikipedia.org Following protonation, the key step of the reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement, which results in the formation of a C-C bond and the cleavage of the weak N-N bond, leading to a diimine intermediate. wikipedia.orgosti.gov Subsequent cyclization and elimination of an ammonia (B1221849) molecule under acidic conditions yield the aromatic indole ring, thus completing the formation of the tetrahydrocarbazole scaffold. wikipedia.org Quantum-chemical studies have supported a concerted mechanism for the researchgate.netresearchgate.net-sigmatropic shift in the formation of tetrahydrocarbazoles from cyclohexanone arylhydrazones. osti.gov Isotopic labeling experiments have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product. wikipedia.org

A variety of acid catalysts are employed to facilitate the Fischer indole synthesis, including both Brønsted and Lewis acids. Commonly used Brønsted acids include hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid. wikipedia.orgwjarr.com Lewis acids such as boron trifluoride, zinc chloride, and aluminum chloride are also effective. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting tetrahydrocarbazole. For instance, the reaction of phenylhydrazine hydrochloride with 2-aminocyclohexanone (B1594113) hydrochloride under mild conditions (2N NaOH followed by 80% acetic acid) provides 1-oxo-1,2,3,4-tetrahydrocarbazoles in good yields. tandfonline.comtandfonline.com

In the search for more environmentally benign and efficient methods, ionic liquids have emerged as promising catalyst-solvent systems. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been shown to be a highly effective and reusable catalyst for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, affording excellent yields in shorter reaction times. acgpubs.org The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been reported to give high yields (85-95%) in the synthesis of tetrahydrocarbazoles from phenylhydrazine hydrochlorides and cyclohexanone. wjarr.com

Catalyst SystemStarting MaterialsProductYield (%)Reference
2N NaOH, 80% HOAc2-Aminocyclohexanone hydrochloride, Phenylhydrazine hydrochloride1-Oxo-1,2,3,4-tetrahydrocarbazole45-94 tandfonline.com
[bmim][BF4]Phenylhydrazine, Cyclohexanone2,3,4,9-Tetrahydro-1H-carbazoleHigh acgpubs.org
Ceric Ammonium Nitrate (CAN)Phenylhydrazine hydrochlorides, Cyclohexanone1,2,3,4-Tetrahydrocarbazoles85-95 wjarr.com
Palladium Acetate (B1210297)/DABCOo-Iodoaniline, Cyclohexanone1,2,3,4-Tetrahydrocarbazole65 orgsyn.org

Organocatalytic Approaches to 2,3,4,9-Tetrahydro-1H-carbazole Architectures

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including tetrahydrocarbazole derivatives. These methods often provide high levels of stereocontrol, allowing for the synthesis of enantioenriched products that are valuable in medicinal chemistry. nih.gov

Chiral secondary amines have been successfully employed as organocatalysts in the asymmetric synthesis of tetrahydrocarbazoles. One strategy involves an inverse-electron-demand Diels-Alder reaction of novel 2,3-indole-diene synthons with enals. rsc.orgscispace.com This method furnishes a variety of enantioenriched, multifunctionalized tetrahydrocarbazole derivatives in good yields and with excellent stereoselectivities. rsc.org Another approach utilizes an organocatalyzed Diels-Alder reaction of 3-vinyl-1H-indole with a suitable dienophile, followed by a diastereospecific ene reaction to afford functionalized tetrahydrocarbazoles with high enantiomeric excess. westminster.ac.uk

Furthermore, a one-pot asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles has been developed through an enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids. nih.gov This method provides optically active tetrahydrocarbazoles in high yields and with good to excellent enantioselectivities. nih.gov

Catalytic SystemReaction TypeProductsYield (%)StereoselectivityReference
Chiral Secondary AminesInverse-electron-demand Diels-AlderMultifunctionalized tetrahydrocarbazolesup to 83up to >20:1 dr, 98% ee rsc.org
Chiral Lewis Acids[3+3] AnnulationOptically active tetrahydrocarbazoles63-87up to 94% ee nih.gov
OrganocatalystDiels-Alder/Ene ReactionFunctionalized tetrahydrocarbazoles-High % ee westminster.ac.uk

Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are increasingly relevant in medicinal and materials chemistry. beilstein-journals.org Organocatalysis has been instrumental in the development of atroposelective syntheses of biaryl compounds, including those containing the tetrahydrocarbazole moiety. The synthesis of tetrahydrocarbazole-embedded styrene (B11656) atropisomers has been achieved through the reaction of 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole. researchgate.net This reaction, which proceeds via an in situ vinylidene ortho-quinone methide (VQM) intermediate, can be catalyzed by p-toluenesulfonic acid to give the styrene derivatives in good to high yields with high diastereoselectivities. researchgate.net A catalytic asymmetric version of this reaction has also been reported. researchgate.net

Chiral phosphoric acids (CPAs) have proven to be effective organocatalysts for the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles. nih.gov This strategy involves a CPA-catalyzed asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines containing a pyrrolyl unit, leading to a range of axially chiral N,N'-pyrrolylindoles with high yields and excellent enantioselectivity. nih.gov

Brønsted Acid-Catalyzed Cyclization and Functionalization Strategies

Brønsted acids are versatile catalysts for the synthesis and functionalization of tetrahydrocarbazole scaffolds. A p-toluenesulfonic acid-catalyzed cascade reaction has been developed for the synthesis of 4-functionalized tetrahydrocarbazolones from 4-(indol-2-yl)-4-oxobutanal derivatives. acs.orgnih.govsemanticscholar.org This process involves an initial intramolecular Friedel-Crafts hydroxyalkylation, followed by the activation of the resulting 3-indolylmethanol intermediate and subsequent reaction with various external nucleophiles such as thiols, arenes, alkenes, or sulfinates. acs.orgnih.gov Fine-tuning of the reaction conditions is crucial to prevent a competitive dehydration pathway that leads to carbazole (B46965) formation. semanticscholar.org The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the acidity of the catalyst and promote the desired transformation. nih.gov

Another innovative approach involves a two-step C-H amination of tetrahydrocarbazoles using only elemental oxygen as the oxidant. nih.gov In the first step, a hydroperoxide is generated via a photochemical oxidation using visible light and a photosensitizer. The second step involves a Brønsted acid-catalyzed activation of the hydroperoxide, which is then displaced by a nucleophilic amine. This method allows for the synthesis of various aminotetrahydrocarbazole derivatives. nih.gov

CatalystReaction TypeSubstratesProductsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Cascade Reaction4-(Indol-2-yl)-4-oxobutanal derivatives and nucleophiles4-Functionalized tetrahydrocarbazolonesHigh acs.orgnih.gov
Trifluoroacetic acid (TFA) or Acetic AcidC-H AminationTetrahydrocarbazole hydroperoxides and anilinesAminotetrahydrocarbazoles80-95 nih.gov

Intramolecular Friedel-Crafts Hydroxyalkylation Routes

Intramolecular Friedel-Crafts reactions are powerful tools for constructing cyclic systems, and their application in the synthesis of tetrahydrocarbazoles is a noteworthy advancement. masterorganicchemistry.com This strategy typically involves the generation of a carbocation intermediate from a tethered alcohol or related functional group, which then undergoes electrophilic attack on the electron-rich indole nucleus to form the fused ring system.

Mechanistically, the reaction is a two-step process that begins with a Friedel-Crafts hydroxyalkylation of an arene, followed by a Friedel-Crafts alkylation. tezu.ernet.in When one of these steps occurs intramolecularly, it provides a direct route to arene-fused skeletons. tezu.ernet.in These reactions are particularly effective for forming six-membered rings, such as the cyclohexene (B86901) ring in the tetrahydrocarbazole core. masterorganicchemistry.com The success of these cyclizations depends on the stability of the carbocation intermediate and the proximity of the reacting groups.

For instance, the acid-catalyzed intramolecular Friedel-Crafts cyclization of optically active α-hydroxy-α-alkenylsilanes has been shown to produce enantio-enriched tetrahydronaphthalenes, a related carbocyclic system. rsc.org This highlights the potential for asymmetric induction in such cyclizations, which is crucial for the synthesis of chiral tetrahydrocarbazol-4-ol derivatives.

Role of Solvent Effects (e.g., Hexafluoroisopropanol) on Reactivity and Selectivity

The choice of solvent can dramatically influence the outcome of chemical reactions, affecting both reactivity and selectivity. In the context of Friedel-Crafts type reactions, highly polar and non-nucleophilic solvents are often favored. Hexafluoroisopropanol (HFIP) has emerged as a particularly effective medium for promoting such transformations.

HFIP's strong hydrogen-bond-donating ability and low nucleophilicity allow it to stabilize carbocationic intermediates without competing as a nucleophile, thereby facilitating desired intramolecular cyclizations. For example, HFIP has been successfully employed as both a solvent and a catalyst in the Pictet-Spengler reaction to synthesize tetrahydro-β-carbolines, which share a similar indole-based heterocyclic core with tetrahydrocarbazoles. rsc.org In some cases, the use of HFIP in combination with other solvents, such as dichloromethane, has been optimized to achieve high yields in electrochemical decarboxylative cycloalkylation reactions leading to tetrahydronaphthalenes. nih.gov This underscores the importance of solvent engineering in controlling reaction pathways and improving the efficiency of synthetic routes toward complex molecules like 2,3,4,9-tetrahydro-1H-carbazol-4-ol.

Tandem Reactions and Cascade Sequences for Complex Tetrahydrocarbazole Derivatives

In the synthesis of complex tetrahydrocarbazole derivatives, tandem reactions can be designed to sequentially form multiple bonds and rings. For example, a one-pot intramolecular tandem Friedel-Crafts hydroxyarylation/alkylation of an appropriate aldehyde has been utilized to construct a hybrid chroman and indane framework. tezu.ernet.in Another example involves a tandem reduction-cycloaromatization-acylation reaction of methyl 6-(2-nitrophenyl)-5-oxohexanoate with iron in concentrated hydrochloric acid, which directly affords 1,2,3,9-tetrahydro-4H-carbazol-4-one in high yield. researchgate.net

The development of such cascade sequences is a key area of modern organic synthesis, enabling the rapid assembly of intricate molecular scaffolds found in many biologically active tetrahydrocarbazoles.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. juniperpublishers.com In the synthesis of this compound and its analogues, several green approaches have been explored.

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as environmentally benign alternatives to volatile organic solvents. juniperpublishers.comresearchgate.net Their unique properties, including low volatility, non-flammability, high thermal stability, and recyclability, make them attractive for green synthesis. juniperpublishers.com

In the context of tetrahydrocarbazole synthesis, ionic liquids can act as both the solvent and the catalyst. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been effectively used to catalyze the Fischer indole synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles with excellent yields and short reaction times. researchgate.netacgpubs.org This method offers operational simplicity and the potential for catalyst reuse for several consecutive reactions without a significant loss of activity. researchgate.netacgpubs.org The use of ionic liquids can also simplify product isolation, often requiring only filtration and evaporation of a co-solvent. researchgate.netacgpubs.org

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium presents a significant challenge but offers substantial environmental benefits.

For the synthesis of tetrahydrocarbazole derivatives, methods utilizing an aqueous medium have been developed. For example, the preparation of 4-hydroxycarbazole (B19958) can be achieved through the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using a Raney nickel catalyst. google.com Although the starting material is sparingly soluble in aqueous alkali, the reaction proceeds to give the desired product. google.com Another approach involves the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic system, through a one-pot three-component cyclocondensation in an ionic liquid-water solvent system without the need for an additional catalyst. rsc.org These examples demonstrate the feasibility and potential of aqueous synthesis in the preparation of complex heterocyclic compounds.

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. The stereoselective synthesis of this compound and its enantiomers is a challenging but crucial endeavor.

Several strategies have been developed to achieve stereocontrol in the synthesis of tetrahydrocarbazole derivatives. One approach involves the use of chiral catalysts. For example, a chiral vanadium(V) complex has been successfully employed for the catalytic enantioselective oxidative hetero-coupling of hydroxycarbazoles with various arenols, yielding axially chiral biarenols with high chemo-, regio-, and enantioselectivities. rsc.org

Another strategy is the use of chiral starting materials or auxiliaries. The reduction of a prochiral tetrahydrocarbazol-1-one or -4-one derivative using a chiral reducing agent can lead to the formation of a specific enantiomer of the corresponding alcohol. While the provided information details a racemic synthesis using sodium borohydride, the use of chiral boron reagents or catalytic asymmetric hydrogenation would be a logical extension for achieving enantioselectivity. chemicalbook.com

Furthermore, palladium-catalyzed enantioselective decarboxylative allylic alkylation of carbazolones has been developed to form functionalized chiral carbazolones with α-quaternary carbon centers, which served as key steps in the total synthesis of complex alkaloids. researchgate.net These advanced methods highlight the progress in asymmetric synthesis and provide pathways to access enantiomerically pure this compound and its derivatives for further biological evaluation.

Chemical Transformations and Reactivity Profiling of 2,3,4,9 Tetrahydro 1h Carbazol 4 Ol

Regioselective Functionalization and Derivatization Strategies

The presence of multiple reactive sites in 2,3,4,9-tetrahydro-1H-carbazol-4-ol—namely the hydroxyl group, the carbazole (B46965) nitrogen, and the saturated carbocyclic ring—allows for a variety of regioselective modifications.

Modification of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the C-4 position is a prime site for modifications such as etherification and esterification to produce a range of derivatives.

Etherification: The synthesis of ether derivatives can be achieved under various conditions. For instance, reaction with alkyl halides in the presence of a base can yield the corresponding ethers. A specific example is the synthesis of 1-methoxy-2,3,4,9-tetrahydro-1H-carbazole. rsc.org

Esterification: Ester derivatives can be prepared by reacting the alcohol with acyl chlorides or anhydrides, often in the presence of a base like pyridine. For example, reaction with methanesulfonyl chloride leads to the formation of the corresponding mesylate ester. nih.gov

A summary of representative reactions is provided in the table below.

Reaction TypeReagents and ConditionsProduct Type
EtherificationAlkyl halide, BaseAlkoxy derivative
EsterificationAcyl chloride/anhydride, BaseEster derivative

N-Substitution Reactions at the Carbazole Nitrogen

The nitrogen atom of the carbazole ring (N-9) is another key site for functionalization. N-substitution reactions are commonly employed to introduce a variety of substituents, which can significantly influence the biological and chemical properties of the resulting compounds.

These reactions typically involve the deprotonation of the N-H group with a base, followed by reaction with an electrophile. Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides. For example, a series of N-substituted tetrahydrocarbazole derivatives were synthesized by reacting 2,3,4,9-tetrahydro-1H-carbazole with various alkyl and aryl halides in the presence of potassium carbonate in DMF. niscair.res.in Another study describes the synthesis of N-alkylated carbazolones through a palladium-catalyzed intramolecular coupling. researchgate.net

The table below showcases various N-substitution reactions.

ElectrophileReagents and ConditionsProduct
Alkyl HalidesK2CO3, DMF9-Alkyl-2,3,4,9-tetrahydro-1H-carbazole derivatives
Aryl HalidesK2CO3, DMF9-Aryl-2,3,4,9-tetrahydro-1H-carbazole derivatives
Alkyl/Aryl Sulfonyl ChloridesPyridine9-Sulfonyl-2,3,4,9-tetrahydro-1H-carbazole derivatives
Carbamoyl ChlorideBaseN,N-disubstituted-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide

Functionalization of the Saturated Carbocyclic Ring

The saturated carbocyclic ring of the tetrahydrocarbazole system offers further opportunities for functionalization. These reactions can lead to the introduction of various functional groups, altering the steric and electronic properties of the molecule.

Oxidation of the tetrahydrocarbazole ring is one such transformation. Depending on the oxidant and reaction conditions, different products can be obtained. For instance, chemo- and regioselective oxidation can yield 2,3,4,9-tetrahydro-1H-carbazol-1-ones or lead to ring-opened products like 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. osi.lv In some cases, complete aromatization of the polycyclic system can occur. osi.lv

Reaction Mechanisms Governing Transformations of this compound Intermediates

Understanding the reaction mechanisms, including the formation and stabilization of intermediates and the analysis of transition states, is crucial for controlling the outcomes of chemical transformations involving this compound.

Intermediate Formation and Stabilization

Many reactions involving the tetrahydrocarbazole scaffold proceed through key intermediates. For example, the Fischer indole (B1671886) synthesis, a common method for preparing the carbazole ring system, involves the formation of a phenylhydrazone intermediate. This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to form a new C-C bond, leading to another intermediate that, after protonation, nucleophilic addition, and elimination of ammonia (B1221849), yields the carbazolone moiety. researchgate.net

Transition State Analysis in Key Reaction Steps

The regioselectivity of many reactions involving the tetrahydrocarbazole core is determined by the relative energies of the transition states leading to different products. While specific transition state analyses for reactions of this compound are not extensively detailed in the provided context, general principles of transition state theory can be applied.

For instance, in electrophilic aromatic substitution reactions on the carbazole nucleus, the position of substitution is governed by the stability of the Wheland intermediate (a carbocation intermediate). The directing effects of existing substituents on the ring influence the stability of these intermediates and, consequently, the transition states leading to them.

Computational methods are often employed to model transition states and predict reaction outcomes. These calculations can provide insights into the geometry and energy of the transition state, helping to rationalize observed product distributions and to design more selective reactions.

Annulation Reactions Leading to Fused Carbazole Systems

Annulation reactions involving tetrahydrocarbazole derivatives serve as a powerful tool for constructing complex, multi-ring structures. For instance, the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-ones with ethyl acetate (B1210297) can yield 2-acetyl-1-hydroxycarbazole and 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net These intermediates are then utilized in subsequent reactions to prepare isoxazolo- and pyrazolo-fused carbazoles. researchgate.net The mechanisms for the formation of these fused systems have been proposed, highlighting the versatility of the carbazole scaffold in heterocyclic synthesis. researchgate.net

The synthesis of these fused systems often involves the reaction of the acetylated tetrahydrocarbazolone derivatives with reagents like hydroxylamine (B1172632) hydrochloride, hydrazine (B178648) hydrate (B1144303), and semicarbazide (B1199961) hydrochloride. researchgate.net For example, the reaction with hydrazine hydrate can lead to the formation of pyrazolo[3,4-a]carbazoles. researchgate.net The structures of these newly formed fused systems are typically elucidated using various spectroscopic techniques. researchgate.net

A variety of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have also been synthesized to explore their biological activities. nih.gov These syntheses often start from pyrrole (B145914) derivatives and involve reactions with reagents like (haloalkyl)oxiranes and various amines. nih.gov

Below is a table summarizing some examples of annulation reactions starting from tetrahydrocarbazole derivatives:

Starting MaterialReagentsProductReference
2,3,4,9-Tetrahydro-1H-carbazol-1-oneEthyl acetate2-Acetyl-1-hydroxycarbazole researchgate.net
2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneHydroxylamine hydrochlorideIsoxazolo-fused carbazole researchgate.net
2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneHydrazine hydratePyrazolo-fused carbazole researchgate.net
Pyrrole derivatives, (haloalkyl)oxiranes, amines-9-Substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives nih.gov

Rearrangement Pathways and Stereochemical Inversion Studies

The study of rearrangement pathways and stereochemistry is essential for understanding the three-dimensional structure and reactivity of carbazole derivatives. The cyclohexene (B86901) ring in the 2,3,4,9-tetrahydro-1H-carbazole structure can adopt different conformations. nih.gov X-ray diffraction studies have shown that in the solid state, two methylene carbon atoms of the cyclohexene ring can be disordered over two sites, with both components adopting a half-chair conformation. nih.gov

The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents in the presence of cuprous chloride leads to the formation of cis-4a,9a-dialkylhexahydrocarbazole derivatives. rsc.org This reaction is believed to proceed through a radical mechanism, and the cis-configuration of the ring junction has been confirmed. rsc.org

The stereochemistry of these molecules is crucial for their biological activity. For instance, in the context of anti-prion activity, specific stereochemical features of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives, such as the presence of a hydroxy group at the 2-position and an amino group at the 3-position of the N-propyl group, are considered essential for their function. nih.gov

The following table outlines key findings related to the rearrangement and stereochemistry of tetrahydrocarbazole derivatives:

Compound/DerivativeObservationMethod/ReactionReference
2,3,4,9-Tetrahydro-1H-carbazoleCyclohexene ring disorder (half-chair conformations)X-ray diffraction nih.gov
4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazoleFormation of cis-4a,9a-dialkylhexahydrocarbazolesReaction with Grignard reagents and Cu₂Cl₂ rsc.org
9-Substituted 2,3,4,9-tetrahydro-1H-carbazole derivativesImportance of stereochemistry for anti-prion activitySynthesis and cellular assays nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the stereochemical and conformational nuances of 2,3,4,9-tetrahydro-1H-carbazol-4-ol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space interactions, offering insights into the molecule's preferred conformation.

The relative stereochemistry of the hydroxyl group at the C4 position in relation to the protons on the saturated carbocyclic ring can be established through the analysis of proton-proton coupling constants (J-values) and NOESY correlations. For instance, the magnitude of the coupling constant between the proton at C4 and the adjacent protons at C3 can differentiate between cis and trans isomers. A larger coupling constant is typically observed for a diaxial relationship between protons, while a smaller coupling constant suggests an axial-equatorial or diequatorial arrangement.

Conformational analysis of the tetrahydrocarbazole ring system is also facilitated by NMR. The saturated six-membered ring can adopt various conformations, such as chair, boat, or twist-boat. Variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange and to determine the thermodynamic parameters associated with these processes.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Tetrahydrocarbazole Derivatives

Functional Group Chemical Shift (ppm)
Aromatic Protons 7.0 - 7.6
N-H Proton 7.5 - 8.5 (broad)
Aliphatic Protons (C1-C4) 1.8 - 2.9

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the molecular structure of a compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

Although a crystal structure for this compound has not been specifically reported in the available literature, the crystal structure of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, offers valuable insights into the foundational framework. The analysis of 2,3,4,9-tetrahydro-1H-carbazole revealed a non-planar structure, with the cyclohexene (B86901) ring adopting a half-chair conformation. The dihedral angle between the benzene and pyrrole (B145914) rings is minimal, indicating a relatively planar carbazole (B46965) moiety.

For this compound, a single-crystal X-ray diffraction study would definitively establish the stereochemistry at the C4 position (R or S configuration in a chiral crystal) and the preferred conformation of the hydroxyl group (axial or equatorial). Furthermore, it would provide detailed information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which govern the crystal packing.

Table 2: Crystallographic Data for the Parent Compound 2,3,4,9-Tetrahydro-1H-carbazole

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.1067 (4)
b (Å) 7.9488 (5)
c (Å) 19.4512 (12)

Data obtained from the crystallographic study of 2,3,4,9-tetrahydro-1H-carbazole.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Pathway Insights

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry of the parent 2,3,4,9-tetrahydro-1H-carbazole shows a prominent molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of hydrogen atoms and small neutral molecules.

For this compound, the molecular ion peak would be expected at m/z 187. The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the molecular ion, leading to a significant peak at m/z 169. Other characteristic fragmentations could involve cleavages of the saturated ring, providing structural information.

Techniques such as tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation map can be generated, which can be used to confirm the structure and differentiate it from its isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
187 [M]⁺
169 [M - H₂O]⁺
170 [M - OH]⁺

These are predicted fragmentation patterns and would require experimental verification.

Vibrational Spectroscopy (IR, Raman) in Probing Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the FTIR and Raman spectra would exhibit characteristic vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the indole (B1671886) moiety would also appear in this region, typically around 3400 cm⁻¹.

The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would be expected in the 1000-1260 cm⁻¹ range.

By comparing the experimental vibrational spectra with theoretical calculations based on density functional theory (DFT), a detailed assignment of the vibrational modes can be achieved. This comparison can also provide insights into the conformational preferences and the strength of intermolecular hydrogen bonds.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
N-H Stretching ~ 3400
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600

Computational and Theoretical Chemistry Investigations of 2,3,4,9 Tetrahydro 1h Carbazol 4 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and molecular properties of tetrahydrocarbazole derivatives. These studies provide insights into the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Key electronic properties calculated for tetrahydrocarbazole derivatives using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on intramolecular interactions, such as electron delocalization and conjugative effects, which contribute to the molecule's stability. researchgate.net

In a study on 4-oxo-2,3,4,9-tetrahydrocarbazole derivatives, DFT calculations at the B3LYP level of theory with 6-31+G** and 6-311++G** basis sets were used to predict frontier molecular orbitals, quantum chemical parameters, and physicochemical properties in both the gas phase and water. researchgate.net Time-dependent DFT (TD-DFT) calculations have also been utilized to predict the UV-Vis spectral properties of these compounds. researchgate.netrsc.org

Table 1: Calculated Electronic Properties of a Tetrahydrocarbazole Derivative

PropertyValue
HOMO Energy(Value not specified in provided text)
LUMO Energy(Value not specified in provided text)
HOMO-LUMO Gap(Value not specified in provided text)
Dipole Moment(Value not specified in provided text)

Quantum Chemical Calculations for Reaction Energetics, Pathways, and Catalysis

Quantum chemical calculations are instrumental in understanding the energetics and mechanisms of chemical reactions involving tetrahydrocarbazoles. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby elucidating the reaction pathway.

For instance, DFT calculations have been used to study the formation of a stable aryl carbazolyl Pd(II) complex, which acts as a catalyst resting state in amination reactions. acs.org These studies revealed that the reaction between a Pd(II) oxidative addition intermediate and NH-carbazole in the presence of a base is energetically favorable. acs.org The calculations also showed that the more electron-rich the amido group, the faster the C–N reductive elimination reaction. acs.org

In the context of synthesis, computational studies have supported the development of new synthetic routes. For example, a three-step synthesis of pharmaceutically important molecules involving a cyclization reaction of tetrahydrocarbazole was proposed, with DFT calculations used to determine the most stable structure of the resulting product. researchgate.net

Conformational Analysis and Stereoisomer Stability via Computational Methods

The three-dimensional structure of 2,3,4,9-tetrahydro-1H-carbazol-4-ol is crucial for its biological activity. The cyclohexene (B86901) ring of the tetrahydrocarbazole moiety can adopt different conformations, and the hydroxyl group can be in either an axial or equatorial position, leading to different stereoisomers.

Computational methods are used to determine the relative stabilities of these conformers. In the solid state, X-ray crystallography has shown that the cyclohexene ring of 2,3,4,9-tetrahydro-1H-carbazole can exist in a half-chair conformation. nih.govnih.govresearchgate.net In some cases, disorder is observed where the ring adopts multiple conformations within the crystal lattice. nih.govresearchgate.net

For substituted cyclohexanes, the general principle is that substituents prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org The stability of a particular conformer is influenced by the size and nature of the substituents. libretexts.org Computational analysis can quantify these energy differences, predicting the most stable conformation in different environments. For cis-1,2-disubstituted cyclohexanes, both chair conformations can have one axial and one equatorial substituent, leading to similar energies. libretexts.org However, for trans isomers, the diequatorial conformer is generally significantly more stable. libretexts.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a tetrahydrocarbazole derivative, to a biological target, typically a protein or nucleic acid. These methods provide insights into the binding mode, affinity, and the key interactions that stabilize the ligand-target complex.

Molecular docking studies have been performed on various carbazole (B46965) derivatives to understand their potential as inhibitors of enzymes like tyrosinase and topoisomerases. nih.govnih.gov These studies identify the specific amino acid residues in the active site that interact with the ligand. For example, in silico molecular docking of carbazole-linked triazoles identified key interactions with amino acid residues such as Phe161, Leu361, and Tyr472. researchgate.net

Molecular dynamics simulations provide a dynamic view of the ligand-target interaction over time, revealing how the complex behaves in a simulated physiological environment. nih.gov These simulations can be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking alone. researchgate.net For example, MD simulations have been used to show that the binding of a ligand can regulate the interactions within a receptor's functional sites. nih.gov

Table 2: Key Interacting Residues of Carbazole Derivatives with Biological Targets from Docking Studies

Compound TypeTargetKey Interacting Residues
Carbazole-linked triazolesNot specifiedPhe161, Leu361, Phe448, Tyr468, Tyr472, Leu561 researchgate.net
Carbazole-based thiazole (B1198619) derivativesTyrosinase(Specific residues not detailed in provided text) nih.gov
5,8-Dimethyl-9H-carbazole derivativesActin, hTopo I, hTopo II(Binding modes determined via "blind-docking") nih.gov

This table summarizes findings for various carbazole derivatives, as specific data for this compound was not available in the provided search results.

Exploration of Biological Activities and Mechanistic Insights in Vitro Research

Anti-Prion Activity: In Vitro Assays and Structure-Activity Relationship (SAR) Studies

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.net The quest for effective therapeutics has led to the investigation of various compounds, including derivatives of 2,3,4,9-tetrahydro-1H-carbazole.

Binding Affinity Studies with Recombinant Prion Protein (PrP)

While direct binding affinity data for 2,3,4,9-tetrahydro-1H-carbazol-4-ol with recombinant PrP is not extensively detailed in the provided results, the broader class of carbazole (B46965) derivatives has been a focus of such investigations. For instance, molecular docking experiments with other anti-prion compounds, such as the benzoxazole (B165842) derivative BMD42-2910, have predicted specific binding interactions with amino acid residues on PrPC, suggesting a mechanism of stabilizing the native protein conformation to prevent its conversion to the pathogenic PrPSc form. nih.gov This approach of using computational screening followed by cellular assays has been instrumental in identifying promising anti-prion candidates. nih.gov

Cellular Assays in TSE-Infected Cell Lines

Cellular assays are a cornerstone of anti-prion drug discovery, allowing for the evaluation of a compound's ability to inhibit the accumulation of PrPSc in infected cell lines. A notable derivative, 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was identified through in silico screening and subsequently validated in cellular assays using mouse neuronal cells (GT1-7) persistently infected with a mouse-adapted Gerstmann-Sträussler-Scheinker syndrome (GSS) agent. nih.govnih.gov GJP14 demonstrated the ability to inhibit PrPSc accumulation with a half-maximal inhibitory concentration (IC50) of 8.54 µM. nih.gov

Structure-activity relationship (SAR) studies on GJP14 and its derivatives have revealed crucial structural features for anti-prion activity. These studies have highlighted the importance of the tricyclic aromatic carbazole ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl side chain. nih.govnih.gov Further modifications, such as the introduction of an N-ortho-halobenzyl group, led to derivatives with significantly improved potency, with one of the most effective derivatives being approximately eight times more potent than the parent compound, GJP14. researchgate.netnih.gov Another study on bis-(dimethylaminoacetamido)carbazole derivatives showed activity in two different mouse-adapted scrapie-infected cell lines (ScGT1 and ScN2a) and, importantly, did not affect the levels of the normal prion protein, PrPC, which is a potential advantage in reducing toxicity. researchgate.net

Compound/Derivative Cell Line Activity Reference
GJP14GT+FKIC50 = 8.54 µM for PrPSc inhibition nih.gov
N-ortho-fluorobenzyl analogue of GJP14Not Specified~8 times more potent than GJP14 researchgate.netnih.gov
bis-(dimethylaminoacetamido)carbazole derivative 2bScGT1, ScN2aActive in inhibiting PrPSc researchgate.net

Anti-Cancer Activity: In Vitro Cytotoxicity and Mechanistic Investigations in Cell Lines

The carbazole scaffold is a recurring motif in many biologically active compounds, and derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant potential as anti-cancer agents. nih.govwjarr.com In vitro studies have explored their cytotoxic effects on various cancer cell lines and have begun to unravel the underlying molecular mechanisms.

Cell Proliferation Inhibition and Growth Suppressive Effects

Derivatives of tetrahydrocarbazole have shown the ability to inhibit the proliferation of cancer cells. nih.gov For example, a series of novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives were synthesized and evaluated for their cytotoxic activities against the human glioma U87 MG cell line. researchgate.net Several of these compounds exhibited significant in vitro anti-cancer activity, with IC50 values in the micromolar range, comparable to the standard chemotherapeutic drug Carmustine. researchgate.net Another study on symmetrically substituted carbazole derivatives, specifically 3,6-di(2-furyl)-9H-carbazole, demonstrated potent antiproliferative properties in A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines, leading to a significant decrease in BrdU-positive (proliferating) cells. nih.gov These compounds also effectively suppressed colony formation in various cancer cell lines, including bone, breast, and colon cancer. nih.gov

Compound/Derivative Cell Line IC50 Value Reference
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15U87 MG (glioma)18.50 µM researchgate.net
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 16U87 MG (glioma)47 µM researchgate.net
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 17U87 MG (glioma)75 µM researchgate.net
3,6-di(2-furyl)-9H-carbazole (36a)Various cancer cell linesNanomolar range nih.gov
3,6-di(2-thienyl)-9H-carbazole (36b)A549, HCT-116, MCF-7Significant BrdU incorporation inhibition nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which many anti-cancer agents exert their effects is by inducing programmed cell death (apoptosis) and halting the cell cycle. Dichloromethane fraction from Toddalia asiatica, which may contain carbazole derivatives, was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HT-29 colon cancer cells. frontiersin.org This was associated with the activation of both initiator caspases (caspase-8 and -9) and the executioner caspase-3, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. frontiersin.org Similarly, a novel synthetic oleanolic acid derivative, RTA dh404, which may have structural similarities, induced G2/M cell cycle arrest and apoptosis in glioblastoma cells. mdpi.com This was accompanied by the regulation of apoptosis-related genes such as Apaf-1, Bcl-2, and NOXA. mdpi.com Other studies on novel chalcone (B49325) derivatives have also demonstrated their ability to induce G1 phase cell cycle arrest and apoptosis in breast cancer cells, with an upregulation of pro-apoptotic genes like BAX and p53, and downregulation of the anti-apoptotic gene BCL2. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, Glycosidases)

The anti-cancer activity of carbazole derivatives can also be attributed to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. Some carbazole compounds are known to act as inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and chromosome organization. nih.gov For instance, the compound 3,6-di(2-furyl)-9H-carbazole was identified as a novel catalytic inhibitor of Topo IIα, with minimal effects on the IIβ isoform, highlighting its potential for selective cancer therapy. nih.gov

Glycosidases are another class of enzymes that can be targeted for cancer therapy. nih.gov While direct evidence for this compound as a glycosidase inhibitor is limited in the provided search results, the broader principle of enzyme inhibition is a well-established anti-cancer strategy. The ability of compounds to modulate the activity of protein kinases, which are key regulators of cellular signaling pathways, is also a significant area of anti-cancer research.

Antiviral Activity: In Vitro Inhibition of Viral Enzymes (e.g., HCV NS5B RNA-dependent RNA Polymerase)

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of the viral genome, making it a prime target for antiviral drug discovery. nih.gov In the search for novel anti-HCV therapeutics, researchers have designed and synthesized a novel class of HCV NS5B RdRp inhibitors based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. nih.gov

These non-nucleoside inhibitors were developed to bind to the enzyme and disrupt its function, thereby preventing viral replication. nih.govnih.gov A study focused on optimizing the aromatic region of the carbazole structure found that a 5,8-disubstitution pattern was preferred. nih.gov While the 2,3,4,9-tetrahydro-1H-carbazole scaffold demonstrated inhibitory potential, a related 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold was found to be slightly more potent in these investigations. nih.gov One of the lead analogues from the related series displayed an IC₅₀ of 550 nM against the HCV NS5B enzyme, highlighting the potential of this structural class as viral enzyme inhibitors. nih.gov

Receptor Ligand Design and Affinity Studies (e.g., α1-Adrenergic Receptors)

Derivatives of the tetrahydrocarbazole framework have been investigated for their potential as ligands for α1-adrenergic receptors (α1-ARs), which are involved in various physiological processes. nih.gov Aiming to develop new ligands that could differentiate between the three α1-AR subtypes (α1A, α1B, and α1D), a series of new 1,2,3,9-tetrahydro-4H-carbazol-4-ones were synthesized and evaluated. nih.govresearchgate.net These compounds are structurally related to this compound, featuring a ketone group at the 4-position instead of a hydroxyl group.

The synthesized compounds were tested in radioligand binding assays using human cloned α1-AR subtypes that were stably expressed in HEK293 cells. nih.gov The results indicated that the derivatives possessed moderate to good affinity for the receptors. nih.gov However, their selectivity among the three different α1-AR subtypes was generally low, rarely reaching a difference of one order of magnitude. nih.gov

Other Investigated Biological Activities (e.g., Antibacterial)

The carbazole nucleus is a key structural motif in many compounds that exhibit a wide range of biological activities, including antimicrobial properties. nih.gov The rise of drug-resistant microbial pathogens has spurred research into new chemical entities, and various carbazole derivatives have been identified as promising candidates. nih.govmdpi.com

In Vitro Screening Against Pathogenic Microorganisms

Several studies have evaluated the in vitro antibacterial activity of carbazole derivatives against a panel of pathogenic microorganisms. mdpi.commdpi.com In one such study, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. mdpi.com

The results showed that the compounds were most effective against Gram-positive bacteria, with Staphylococcus aureus being more susceptible than Staphylococcus epidermidis. mdpi.com For several of the derivatives, the minimum inhibitory concentration (MIC) against S. aureus and S. epidermidis was determined to be 32 µg/mL. mdpi.com Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa were found to be more resistant to these specific carbazole derivatives. mdpi.com Another study on 4-(4-(benzylamino)butoxy)-9H-carbazole found it efficiently inhibited Gram-positive strains, with over 95% growth inhibition at a concentration of 30 µg/mL. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Carbazole Derivatives

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (compounds 2, 3, 4, 5, 7, 8, 9, 10)Staphylococcus aureus32 mdpi.com
Staphylococcus epidermidis32 mdpi.com
4-(4-(Benzylamino)butoxy)-9H-carbazoleStaphylococcus aureus ATCC 635830 mdpi.com
Staphylococcus epidermidis ATCC 1222850 mdpi.com

Impact on Bacterial Cell Membranes and Intracellular Components

Investigations into the mechanism of action for some antibacterial carbazole derivatives suggest that they may function by disrupting the bacterial cell membrane. mdpi.com A study involving 4-(4-(benzylamino)butoxy)-9H-carbazole revealed that its addition to microbial cultures led to an increase in the permeability of the cellular membrane. mdpi.com This disruption of the membrane integrity is a potential mechanism contributing to its observed antibacterial effects, particularly against Gram-positive bacteria. mdpi.com

Applications in Advanced Materials Science and Optoelectronics

Investigation of Charge Transfer and Hole Transporting Properties of Carbazole-Based Systems

Carbazole (B46965) derivatives are widely recognized for their effective charge transfer and hole-transporting properties. nih.govresearchgate.net These characteristics are fundamental to their application in various electronic devices. The nitrogen atom in the carbazole ring possesses a lone pair of electrons that contributes to the π-conjugated system, facilitating the movement of positive charge carriers (holes).

The general mechanism involves the formation of a cation radical upon oxidation, which can then propagate through the material via intermolecular hopping between adjacent carbazole units. researchgate.net The efficiency of this process is influenced by the molecular packing in the solid state and the electronic coupling between molecules. While specific experimental data for 2,3,4,9-tetrahydro-1H-carbazol-4-ol is not extensively detailed in the provided literature, the behavior of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, shows a reversible one-electron transfer to form a cation radical, a key step in hole transport. researchgate.net

Table 1: General Properties of Carbazole-Based Systems

Property Description Relevance to this compound
Hole Transport The ability to conduct positive charge carriers (holes). The carbazole core is a known hole-transporting unit. The tetrahydro- and ol- substitutions are expected to modulate this property.
Charge Transfer The movement of an electron from one molecule or part of a molecule to another. Carbazole derivatives are known to form charge-transfer complexes, a property essential for organic electronics. nih.govresearchgate.net

| Electrochemical Oxidation | The process of losing electrons at an electrode. | The parent compound, tetrahydrocarbazole, undergoes reversible one-electron oxidation, indicating stable radical cation formation. researchgate.net |

Potential as Active Components in Organic Light Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The excellent hole-transporting capabilities of carbazole derivatives make them prime candidates for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net In a typical OLED architecture, a hole-transporting layer (HTL) is essential for efficiently injecting holes from the anode and transporting them to the emissive layer. The high charge carrier mobility and suitable energy levels of carbazole-based materials help to balance the charge injection and transport within the device, leading to improved efficiency and longevity.

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole are explored as key intermediates in the synthesis of compounds with applications in optoelectronics. For instance, the oxidation of a related compound, 2,3,4,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-carbazol-4-ol, is a step in producing pharmacologically active molecules that share structural similarities with materials used in organic electronics. google.com This highlights the versatility of the carbazol-4-one and carbazol-4-ol skeleton in synthetic chemistry for various advanced applications.

Photophysical Properties and Their Modulation through Structural Modification

The photophysical properties of a molecule, such as its absorption and emission of light, are critical for its use in optoelectronic devices. These properties are intrinsically linked to the molecule's electronic structure. For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, spectral data including IR and UV/Visible spectra are available, which provide insight into its electronic transitions. nist.govnist.gov

Structural modifications to the basic carbazole framework are a key strategy for tuning these photophysical properties. The introduction of the hydroxyl (-ol) group at the 4-position of the tetrahydrocarbazole structure is expected to influence its electronic and photophysical behavior. The oxygenated substituent can affect the energy levels of the molecular orbitals and may introduce new hydrogen bonding capabilities, which can alter intermolecular interactions and solid-state packing. nih.govresearchgate.net While specific studies on the photophysical modulation of this compound were not found, research on related tetrahydrocarbazoles demonstrates that substitutions on the carbazole ring system are a viable method for synthesizing compounds with tailored properties for various applications, including as antitumor agents and building blocks for complex alkaloids. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
2,3,4,9-tetrahydro-1H-carbazole
2,3,4,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-carbazol-4-ol

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for producing 2,3,4,9-tetrahydro-1H-carbazol-4-ol with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of indole derivatives or reductive amination. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • pH adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates.
  • Reaction time : Monitor via TLC to terminate reactions at 85–90% completion.
    High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve signals from the carbazole core and hydroxyl/methoxy groups. Assign peaks using 2D-COSY and HSQC experiments .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 216).
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX for refinement and ORTEP-III for visualization .

Q. How can researchers distinguish this compound from structurally similar carbazole derivatives?

  • Methodological Answer : Compare spectral data with known analogs (e.g., 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one, CAS 51626-88-1). Key discriminators include:

  • NMR chemical shifts : Hydroxyl protons (~5 ppm) vs. ketone carbonyls (~200 ppm in 13C^{13}C-NMR).
  • Chromatographic retention times : Reverse-phase HPLC with acetonitrile/water gradients separates positional isomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines from institutional Chemical Hygiene Plans:

  • Use fume hoods for synthesis to avoid inhalation of volatile intermediates.
  • Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Store in amber glass vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict conformational flexibility and reactivity of the carbazole core?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study puckering (Cremer-Pople parameters) and tautomerism .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (NAMD or GROMACS) to assess hydrogen-bonding interactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra from 25°C to 80°C.
  • Isotopic Labeling : Synthesize 18O^{18}O-labeled analogs to trace oxidation artifacts in MS.
  • Crystallographic Validation : Cross-validate ambiguous NMR assignments with X-ray-derived torsion angles .

Q. How do hydrogen-bonding patterns influence this compound’s biological or material science applications?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bond motifs (e.g., R22_2^2(8) rings) in crystal structures.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., kinases or GPCRs) .

Q. What experimental designs optimize reaction yields in complex multi-step syntheses?

  • Methodological Answer :

  • Factorial Design : Screen parameters (temperature, catalyst loading, solvent polarity) using a 23^3 factorial matrix. Analyze via ANOVA to identify significant factors.
  • Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.